molecular formula C22H23N5O2 B3012280 2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251548-71-6

2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B3012280
CAS RN: 1251548-71-6
M. Wt: 389.459
InChI Key: VGKHYBSNHUJMGF-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic molecule that likely exhibits a complex structure involving a piperidine ring, a benzamide moiety, and a phenyl-1H-1,2,3-triazole group. This structure suggests potential biological activity, possibly interacting with various biological targets such as enzymes or receptors.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been reported, where substituting the benzamide with bulky moieties significantly increased anti-acetylcholinesterase activity . Additionally, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, a potent δ opioid receptor agonist, involved the introduction of a radioisotope via an aryllithium reaction with carbon dioxide . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of the compound would include a piperidine ring, which is known to play an important role in biological activity due to its basic nitrogen atom . The presence of a 1,2,3-triazole ring, as seen in related compounds, could contribute to the molecule's binding affinity and selectivity towards biological targets .

Chemical Reactions Analysis

The chemical reactivity of such a compound would likely involve the functional groups present in its structure. For example, the benzamide moiety could undergo reactions typical of amides, such as acylation or nucleophilic substitution. The triazole ring could participate in various cycloaddition reactions, as demonstrated by the synthesis of 1-methyl-1H-1,2,4-triazoles from related intermediates .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties influenced by its molecular structure. The presence of a piperidine ring and a benzamide group suggests moderate polarity, potential for hydrogen bonding, and a certain degree of solubility in organic solvents. The triazole ring could affect the compound's stability and electronic properties, potentially influencing its pharmacokinetic profile.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound 2-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, while not directly referenced in available literature, is structurally related to several synthesized compounds explored for their potential in medicinal chemistry. For instance, derivatives of piperidine and 1,2,3-triazole have been investigated for their roles in inhibiting enzymes and showing activity against certain diseases. Such research underlines the broader chemical class's relevance in designing new therapeutic agents.

  • Enzyme Inhibition : Research into piperidine derivatives, similar in structure to the compound of interest, has led to the identification of inhibitors of soluble epoxide hydrolase, a target for various disease models. These inhibitors have shown promising effects on serum biomarkers related to disease processes (Thalji et al., 2013).

  • Antimicrobial Activities : The synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been a focus area. Such studies contribute to the development of new antibiotics to combat resistant bacteria (Bektaş et al., 2010).

  • Molecular Structure Analysis : The synthesis and NQR (Nuclear Quadrupole Resonance) analysis of phosphoric triamides containing piperazinyl groups indicate the depth of structural and electronic investigation possible for compounds within this chemical space (Shariatinia et al., 2012).

  • Reactivity and Adsorption Studies : The detailed examination of reactivity properties and adsorption behavior through DFT and MD simulation studies of triazole derivatives highlights the compound class's potential for pharmaceutical applications (Al-Ghulikah et al., 2021).

  • Bioactivity and Complex Formation : The synthesis of benzamides and their metal complexes, including studies on their structural features and bioactivity, provides insights into how such compounds can be utilized in medicinal chemistry and bioinorganic studies (Khatiwora et al., 2013).

Mechanism of Action

Target of Action

Compounds containing a 1,2,4-triazole ring, such as this one, are known to bind to a variety of enzymes and receptors in the biological system . They show versatile biological activities and are key components in many drug classes .

Mode of Action

It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the structures due to its ability to form hydrogen bonds .

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to interact with a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors .

Pharmacokinetics

Compounds containing a 1,2,4-triazole ring are known to have a broad range of chemical and biological properties , which suggests they may have diverse pharmacokinetic profiles.

Result of Action

Compounds with a 1,2,4-triazole ring are known to show a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

It is known that the properties of compounds containing a 1,2,4-triazole ring can be influenced by various factors, including the presence of other functional groups, the ph of the environment, and the presence of other compounds .

properties

IUPAC Name

2-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-16-7-5-6-10-19(16)21(28)23-17-11-13-26(14-12-17)22(29)20-15-27(25-24-20)18-8-3-2-4-9-18/h2-10,15,17H,11-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKHYBSNHUJMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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